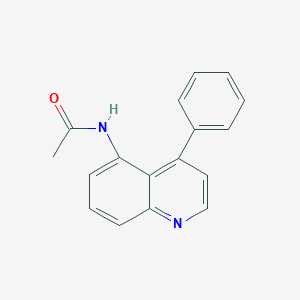
N-(4-Phenylquinolin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Phenylquinolin-5-yl)acetamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The compound features a quinoline ring system substituted with a phenyl group at the 4-position and an acetamide group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenylquinolin-5-yl)acetamide typically involves the reaction of 4-phenylquinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Another method involves the use of 4-phenylquinoline-5-carboxylic acid, which is converted to the corresponding acyl chloride using thionyl chloride, followed by reaction with ammonia to yield the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction, distillation, and chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Phenylquinolin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophilic reagent used.
Aplicaciones Científicas De Investigación
N-(4-Phenylquinolin-5-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of dyes, catalysts, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-Phenylquinolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a similar ring structure but without the phenyl and acetamide substituents.
4-Phenylquinoline: Similar structure but lacks the acetamide group.
Quinoline N-oxide: An oxidized derivative of quinoline.
Uniqueness
N-(4-Phenylquinolin-5-yl)acetamide is unique due to the presence of both the phenyl and acetamide groups, which confer specific chemical and biological properties. These substituents enhance its potential as a therapeutic agent and its versatility in various chemical reactions.
Propiedades
Número CAS |
144630-80-8 |
|---|---|
Fórmula molecular |
C17H14N2O |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
N-(4-phenylquinolin-5-yl)acetamide |
InChI |
InChI=1S/C17H14N2O/c1-12(20)19-16-9-5-8-15-17(16)14(10-11-18-15)13-6-3-2-4-7-13/h2-11H,1H3,(H,19,20) |
Clave InChI |
PUFYSSCITOMFNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC2=NC=CC(=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




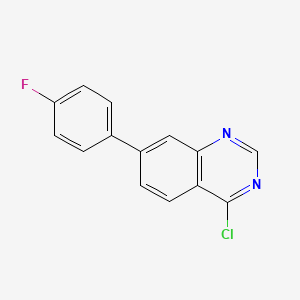

![2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11857387.png)
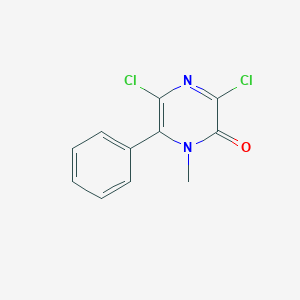

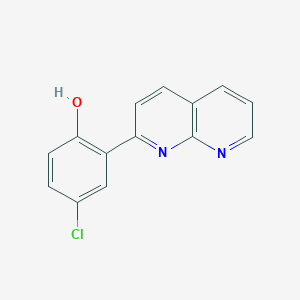
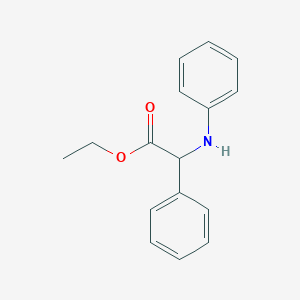
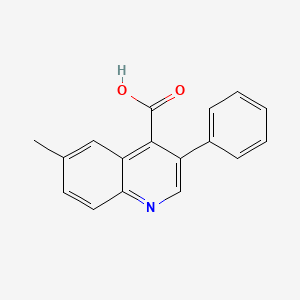


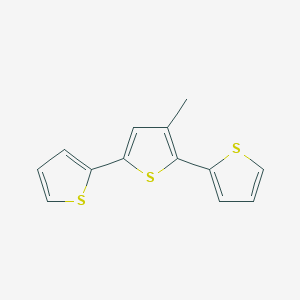
![6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B11857431.png)
